4-[(4-Nitrophenyl)azo]-2,5-xylidine
Description
4-[(4-Nitrophenyl)azo]-2,5-xylidine is an azo compound characterized by a nitro (-NO₂) substituent on the phenyl ring and a xylidine (2,5-dimethylaniline) backbone. Azo compounds are widely recognized for their vivid coloration and applications in dyes, pigments, and agrochemicals. This compound’s structure features a diazo (-N=N-) bridge connecting the 4-nitrophenyl and 2,5-xylidine moieties, which contributes to its stability and electronic properties.
Structural validation of such compounds typically employs X-ray crystallography and spectroscopic methods (e.g., IR, NMR). Programs like SHELX have been instrumental in refining small-molecule crystal structures, ensuring accuracy in bond lengths, angles, and spatial arrangements . The nitro group’s electron-withdrawing nature enhances the compound’s reactivity, making it a candidate for herbicidal applications, as evidenced by screening studies .
Properties
CAS No. |
6492-50-8 |
|---|---|
Molecular Formula |
C14H14N4O2 |
Molecular Weight |
270.29 g/mol |
IUPAC Name |
2,5-dimethyl-4-[(4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C14H14N4O2/c1-9-8-14(10(2)7-13(9)15)17-16-11-3-5-12(6-4-11)18(19)20/h3-8H,15H2,1-2H3 |
InChI Key |
JKPNCURSUJVONG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])C)N |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])C)N |
Other CAS No. |
6492-50-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Qualitative Herbicidal Activity of Azo Derivatives
| R1 Substituent | Activity Against Rape | Activity Against Barnyard Grass |
|---|---|---|
| 4-Nitrophenyl | High | Weak |
| 4-Chlorobenzyl | Moderate | Weak |
| 4-Methoxyphenyl | Moderate | Weak |
| 3,4,5-Trimethoxyphenyl | Low | Weak |
Key findings:
- Selectivity: All tested compounds exhibited weak activity against barnyard grass, suggesting inherent resistance in monocotyledonous species or insufficient molecular penetration.
- Methoxy vs. Chloro : Methoxy groups (-OCH₃) provided moderate activity, likely due to electron-donating effects, whereas chloro (-Cl) substituents showed similar efficacy, balancing hydrophobicity and electronic effects.
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